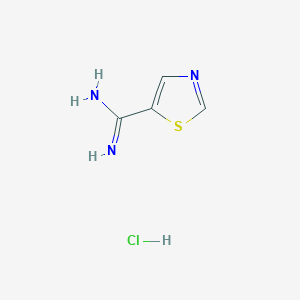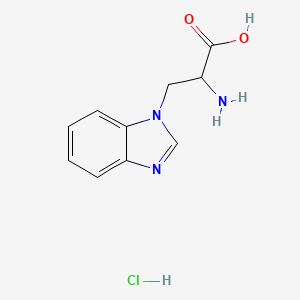
1,3-Thiazole-5-carboximidamide hydrochloride
Overview
Description
1,3-Thiazole-5-carboximidamide hydrochloride is a chemical compound with the molecular formula C4H6ClN3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of 1,3-Thiazole-5-carboximidamide hydrochloride consists of a thiazole ring, which is a 5-membered heterocyclic compound containing both sulfur and nitrogen . The compound has a molecular weight of 163.63 .Scientific Research Applications
Cancer Treatment Research
1,3-Thiazole-5-carboximidamide hydrochloride has been studied for its potential in cancer treatment. Chirigos et al. (1975) found that L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, related to 1,3-Thiazole-5-carboximidamide, showed a significantly higher percentage of long-term leukemic-free survivors in a murine leukemia model when used with 1,3-bis(2-chloroethyl)-1-nitrosourea. This effect may be due to the immunostimulatory activity of the drug (Chirigos, Fuhrman, & Pryor, 1975).
Antimicrobial Activity
Compounds related to 1,3-Thiazole-5-carboximidamide hydrochloride have shown antimicrobial properties. For instance, synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides revealed that some synthesized compounds exhibited antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Synthesis of Bioactive Substances
1,3-Thiazole derivatives, including those similar to 1,3-Thiazole-5-carboximidamide hydrochloride, are of interest in synthesizing bioactive substances. Sinenko et al. (2016) highlighted the potential of these compounds in generating new derivatives with possible bioactive properties (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).
Cardioprotective Activity
Some 1,3-Thiazole derivatives demonstrate cardioprotective effects. Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and found that these compounds showed a moderate to high cardioprotective effect, with one compound, in particular, exhibiting significant activity (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).
Synthesis of Heterocyclic Compounds
1,3-Thiazole-5-carboximidamide hydrochloride and related compounds are used in the synthesis of diverse heterocyclic compounds. The synthesis of azolyl carboximidamides, which include thiazolyl substitutes, have been explored for applications in catalysis and as ligands for metal complexation (Walther, Wermann, Lutsche, Günther, Görls, & Anders, 2006).
Safety And Hazards
properties
IUPAC Name |
1,3-thiazole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S.ClH/c5-4(6)3-1-7-2-8-3;/h1-2H,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTGSJATKXPPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazole-5-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)






